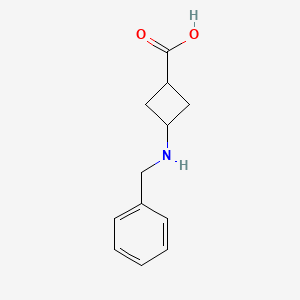
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as NTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTZ belongs to the class of acrylonitrile derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Anticancer Activities
Several studies have explored the potential anticancer properties of heteroarylacrylonitriles. One significant study reported the synthesis and testing of acrylonitriles substituted with different heterocycles for in vitro cytotoxic potency against human cancer cell lines. The study found that compounds containing a 5-nitrothiophen-2-yl ring exhibited high potency, with one compound being notably more potent than cisplatin and etoposide, two commonly used chemotherapy drugs. This suggests a promising avenue for developing new anticancer agents based on the acrylonitrile functionality, which may induce apoptosis in cancer cells (Sa̧czewski et al., 2004).
Corrosion Inhibition
The compound and its derivatives have been investigated for their corrosion inhibition efficiency. In one study, 5-substituted 1H-tetrazoles based on acrylonitrile demonstrated significant inhibition efficiency on mild steel in hydrochloric acid, with the effectiveness increasing with concentration. These inhibitors behaved as cathodic inhibitors, and their adsorption on the steel surface was confirmed through various spectroscopic and microscopic techniques, providing a foundation for their application in protecting metallic structures from corrosion (Verma et al., 2016).
Optical and Electrochemical Applications
Another area of research involves the optical and electrochemical applications of acrylonitrile derivatives. For instance, photoinduced birefringence studies on PMMA polymer doped with a pyrazoline derivative of acrylonitrile revealed the potential of these materials in photonic applications. The study demonstrated the transformation of molecules upon excitation, indicating their suitability for optical switchers and highlighting their promising characteristics for future photonic technologies (Szukalski et al., 2015).
Fluorescent Probes and Sensors
Research has also been conducted on the synthesis of novel benzimidazoles and related compounds as potential chemosensors for different cations. These compounds exhibit significant changes in fluorescence intensity upon interaction with various cations, suggesting their utility as selective sensors for detecting metal ions in environmental and biological samples. This work underscores the versatility of acrylonitrile derivatives in developing new materials for chemical sensing applications (Hranjec et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-5-7-16(8-6-13)21-11-15(10-20)19-22-18(12-26-19)14-3-2-4-17(9-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUQPOLEDJBLI-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
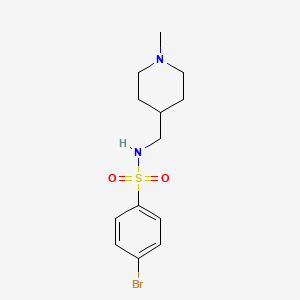

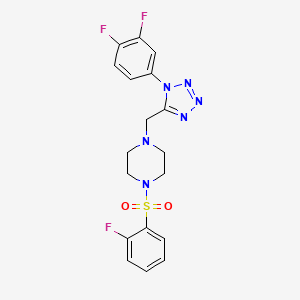
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)
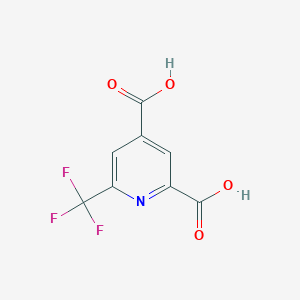
![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)
![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
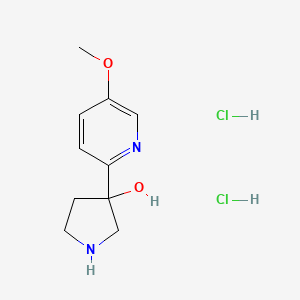
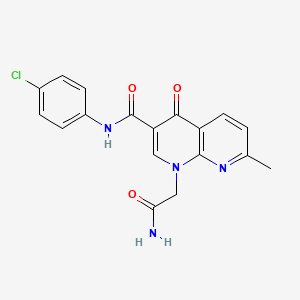
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
